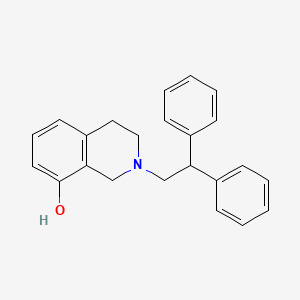
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a tetrahydroisoquinoline core with a diphenylethyl substituent at the 2-position and a hydroxyl group at the 8-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Diphenylethyl Group: The diphenylethyl group can be introduced via Friedel-Crafts alkylation, where diphenylethyl chloride reacts with the tetrahydroisoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group at the 8-position can be introduced through selective oxidation using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the aromatic ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, osmium tetroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dehydroxylated or fully reduced compounds.
Substitution: Formation of nitro, halo, or other substituted derivatives.
科学的研究の応用
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and other industrial products.
作用機序
The mechanism of action of 2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The diphenylethyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 8-position.
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-6-ol: Hydroxyl group at a different position.
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-one: Contains a ketone instead of a hydroxyl group.
Uniqueness
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to the specific positioning of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the diphenylethyl group also imparts distinct hydrophobic characteristics, enhancing its interaction with hydrophobic regions in biological targets.
特性
CAS番号 |
827309-93-3 |
|---|---|
分子式 |
C23H23NO |
分子量 |
329.4 g/mol |
IUPAC名 |
2-(2,2-diphenylethyl)-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C23H23NO/c25-23-13-7-12-20-14-15-24(17-22(20)23)16-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,21,25H,14-17H2 |
InChIキー |
PBISILKPDQUPBC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1C=CC=C2O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


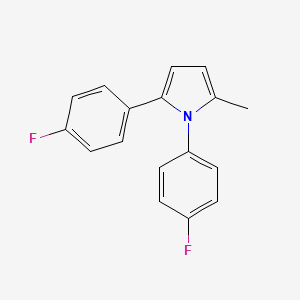
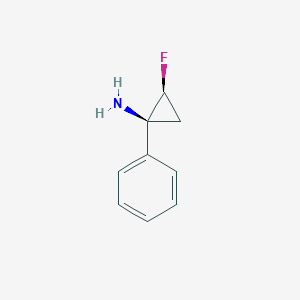
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
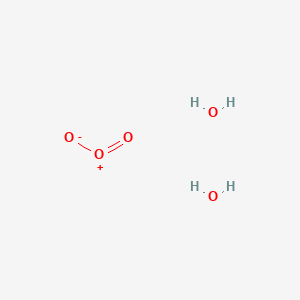
![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)
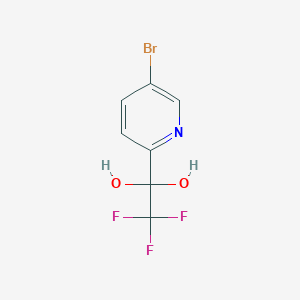
![4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid](/img/structure/B14206440.png)
![3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14206456.png)

![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)

![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)
![2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid)](/img/structure/B14206479.png)
